molecular formula C17H17FN2O3S3 B2737538 4-Fluoro-2-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole CAS No. 1286710-29-9

4-Fluoro-2-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole

Cat. No.: B2737538
CAS No.: 1286710-29-9
M. Wt: 412.51
InChI Key: TUMJYWBLCFTHNX-UHFFFAOYSA-N
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Description

4-Fluoro-2-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a fluorine atom at the 4-position and a piperidinyloxy group at the 2-position. The piperidine ring is further functionalized with a sulfonyl group linked to a 5-methylthiophen-2-yl moiety.

Properties

IUPAC Name

4-fluoro-2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S3/c1-11-5-6-15(24-11)26(21,22)20-9-7-12(8-10-20)23-17-19-16-13(18)3-2-4-14(16)25-17/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMJYWBLCFTHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-2-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a complex organic compound with potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H17N3O3S3\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}_{3}\text{S}_{3}

Key Properties

PropertyValue
Molecular Weight395.5 g/mol
Molecular FormulaC16H17N3O3S3
CAS Number1448063-01-1

The biological activity of this compound may involve multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The piperidine moiety can interact with various receptors, potentially modulating neurotransmitter systems.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress.

Antitumor Activity

Recent studies have focused on the antitumor properties of similar compounds. For instance, derivatives containing the benzo[d]thiazole core have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

Case Study : In vitro assays indicated that compounds with similar structures inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Activity

Compounds with thiophene and sulfonamide groups have been reported to exhibit antimicrobial properties. Research indicates that these functionalities enhance the ability to disrupt bacterial cell membranes and inhibit bacterial growth.

Research Findings : A study demonstrated that derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic uses in treating infections .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key factors include:

  • Absorption : The lipophilicity of the compound suggests good absorption characteristics.
  • Metabolism : Metabolic pathways need to be elucidated to predict the compound's behavior in vivo.
  • Toxicity : Preliminary toxicity studies are essential to assess safety profiles before clinical application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Core Structure Key Substituents Reported Activity Key Structural Differences Reference
Target Compound : 4-Fluoro-2-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole Benzo[d]thiazole 4-Fluoro; piperidinyl-(5-methylthiophen-2-yl)sulfonyl Not specified Unique 5-methylthiophene sulfonyl group; ether linkage to piperidine N/A
Compound 4 () Thiazole Chlorophenyl, fluorophenyl, triazolyl Antimicrobial Chloro vs. bromo substituents in isostructural analogs affect potency; triazole inclusion
Compound 14d () Urea derivative (4-Fluorophenyl)sulfonyl piperidinyl Not specified Urea linker vs. benzothiazole core; fluorophenyl sulfonyl group
Compound 2o () Benzo[d]thiazole Thioether-linked phthalazin moiety Antimicrobial Thioether linkage vs. sulfonyl-piperidine; phthalazin extension
Compound (I) () 1,3,4-Thiadiazole 2-Fluoro-4-nitrophenyl Insecticidal, fungicidal Thiadiazole core vs. benzothiazole; nitro group enhances electron-withdrawing effects
Compound 30 () Benzo[d]thiazole (S)-2-((tert-butyldimethylsilyl)oxy)-3-phenoxypropyl sulfonyl Catalytic directing group Chiral sulfonyl group; silyl protection strategy

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Halogen substituents (e.g., Cl, Br, F) in isostructural analogs () influence antimicrobial potency, with chloro derivatives often showing higher activity than bromo counterparts .

Role of Sulfonyl Groups :

  • The sulfonyl moiety in the target compound and its analogs (e.g., 14d in ) may act as a hydrogen-bond acceptor, enhancing binding to therapeutic targets. In catalytic contexts (), sulfonyl groups direct asymmetric reactions .

Linker and Core Modifications :

  • Ether linkers (target compound) vs. thioether linkers () alter electronic properties and metabolic stability. Thioethers are more prone to oxidation, which could reduce bioavailability .
  • Replacement of benzothiazole with thiadiazole () shifts activity profiles from antimicrobial to insecticidal/fungicidal, highlighting core-dependent selectivity .

Synthetic Strategies :

  • Silylation () and click chemistry () are employed to introduce complex substituents, suggesting routes for derivatizing the target compound’s piperidine or thiophene groups .

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